3,3-Bis(bromomethyl)oxetane
Overview
Description
Synthesis Analysis
The synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO) can occur through the chemical transformation of 3-bromo-2,2-bis(bromomethyl)propanol under basic conditions. This process involves a sequence of reactions that form BBMO, among other products, releasing one bromide ion at each stage. The transformation demonstrates a dependency on pH and temperature, indicating a complex mechanism with significant environmental implications due to the persistence of related compounds in aquifers (Ezra et al., 2005). Additionally, BBMO can be synthesized via direct azidation of poly(3,3-bis-bromo oxetane), showcasing the versatility and reactivity of this compound in polymer science (Guo et al., 2010).
Molecular Structure Analysis
The molecular structure of 3,3-Bis(bromomethyl)oxetane plays a crucial role in its reactivity and the types of chemical reactions it can undergo. Studies focusing on the synthesis of asymmetrically disubstituted methyl oxetanes provide insights into the structural aspects of oxetane derivatives, which are critical for understanding BBMO's chemical behavior (Xiang, 2000).
Chemical Reactions and Properties
BBMO's chemical properties and its involvement in reactions are highlighted by its transformation under specific conditions, as well as its role in the synthesis of polymeric materials. For instance, its reaction under basic conditions to form various byproducts indicates its potential environmental impact and the necessity for understanding its degradation pathways (Ezra et al., 2005). Moreover, the direct azidation process used to synthesize poly(3,3-bis-azidomethyl oxetane) from BBMO underscores its utility in creating high-energy materials (Guo et al., 2010).
Physical Properties Analysis
The physical properties of 3,3-Bis(bromomethyl)oxetane, such as its phase behavior, solubility, and thermal stability, are essential for its handling and application in various domains. Research on related oxetane compounds provides a foundational understanding of these properties, which can be extrapolated to BBMO to some extent (Vandenberg et al., 1989).
Chemical Properties Analysis
The reactivity of 3,3-Bis(bromomethyl)oxetane with different chemical agents, its participation in polymerization reactions, and its potential as a precursor for various chemical transformations highlight its significant chemical properties. Studies on its synthesis from 3-bromo-2,2-bis(bromomethyl)propanol and its role in creating polymeric materials demonstrate its versatility and the wide range of its chemical applications (Ezra et al., 2005); (Guo et al., 2010).
Scientific Research Applications
Energetic Binder Synthesis
3,3-Bis(bromomethyl)oxetane is utilized in the synthesis of energetic binders like poly(3-azidomethyl-3-methyloxetane) and its copolymers. These are produced through cationic polymerization followed by azidation, aiming for use in rocket propellants (Barbieri, Keicher, & Polacco, 2009).
Copolymerization Processes
The substance is involved in copolymerization reactions with 3-azidomethyl-3-methyloxetane, resulting in statistical copolymers. These copolymers have been studied for their amorphous-crystalline and domain structures (Mukhametshin et al., 2017).
Radiation Induced Copolymerization
This oxetane variant undergoes radiation-induced copolymerization with other oxetanes like 3-ethyl-3-bromomethyloxetane. This process is explored for potential applications in materials science (Hayashi, Watanabe, & Okamura, 1963).
Synthesis of Energetic Polymers
In the field of energetic materials, 3,3-Bis(bromomethyl)oxetane is key in the synthesis of poly(3,3-bis-azidomethyl oxetane). This process involves catalytic azidation, contributing to the development of materials with potential applications in explosives and propellants (Guo et al., 2010).
Environmental Impact Studies
Research on 3-bromo-2,2-bis(bromomethyl)-propanol, which forms 3,3-bis(bromomethyl)oxetane, sheds light on its environmental decomposition and potential hazard. This highlights the importance of understanding the environmental impacts of such chemical compounds (Ezra et al., 2005).
Synthesis of Azido Polymers
3,3-Bis(bromomethyl)oxetane plays a role in the synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO), widely used in energetic binders for rocket propellants and plastic explosive formulations. The synthesis process has been optimized for large-scale production, emphasizing its significance in energetic materials (Maksimowski, Kasztankiewicz, & Kopacz, 2017).
Characterization of Energetic Polymers
The compound is essential for the development and characterization of energetic thermoplastic elastomers used in propellant formulations. This includes the synthesis of various oxetane-based polymers and their analysis for potential use in aerospace technologies (Kawamoto et al., 2009).
Safety And Hazards
3,3-Bis(bromomethyl)oxetane is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
3,3-bis(bromomethyl)oxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPMHMFIIMJWET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062383 | |
Record name | Oxetane, 3,3-bis(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(bromomethyl)oxetane | |
CAS RN |
2402-83-7 | |
Record name | 3,3-Bis(bromomethyl)oxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2402-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,3-Bis(bromomethyl)oxetane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Record name | Oxetane, 3,3-bis(bromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxetane, 3,3-bis(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-Bis(bromomethyl)oxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,3-Bis(bromomethyl)oxetane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QL52ZX4WM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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